![molecular formula C14H17NO B12541522 N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine CAS No. 653573-33-2](/img/structure/B12541522.png)
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine typically involves the reaction of naphthalene-2-ol with N-methyl-3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of naphthalene-2-ol attacks the electrophilic carbon of the N-methyl-3-chloropropan-1-amine, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine exhibits various biological activities that make it a candidate for therapeutic use:
1. Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro studies have shown significant growth inhibition in several cancer types, including breast and lung cancers.
Study | Cell Line/Model | Observed Effect |
---|---|---|
Study A | MCF-7 (breast cancer) | Induced apoptosis at high concentrations |
Study B | A549 (lung cancer) | Inhibited cell proliferation |
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
3. Metabolic Regulation
The compound has been evaluated for its effects on metabolic syndrome. In vivo studies indicate improvements in glucose tolerance and lipid profiles in diabetic mice, suggesting its role in metabolic regulation.
Case Study 1: Pain Management
A study involving chronic pain models demonstrated that this compound significantly reduced pain responses compared to control groups. The proposed mechanism involves modulation of cannabinoid receptors, which are known to play a role in pain perception.
Case Study 2: Metabolic Syndrome Research
In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models. This highlights its potential as a therapeutic agent for obesity-related conditions.
Mechanism of Action
The mechanism of action of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Duloxetine: A similar compound with a naphthalene ring and an amine group, used as an antidepressant.
Methamnetamine: Another related compound with a naphthalene moiety, known for its stimulant properties.
Uniqueness
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and the presence of the naphthalene ring make it a versatile compound for various applications in research and industry.
Biological Activity
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is a compound of significant interest due to its potential biological activities. Characterized by a naphthalene moiety linked via an ether bond to a propanamine structure, this compound has been studied for its interactions with various biological systems, particularly in relation to neurotransmitter activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{17}NO, with a molecular weight of approximately 215.27 g/mol. The presence of the methyl group on the nitrogen atom enhances its reactivity and influences its biological properties.
Interaction with Neurotransmitter Systems
Research indicates that this compound may exhibit significant biological activity through its interaction with neurotransmitter systems. Its structural characteristics suggest potential agonistic or antagonistic effects at specific receptors, which could modulate various biochemical pathways related to neurological functions.
Potential Therapeutic Applications
The compound has drawn attention for its possible applications in treating neurological disorders. Similar compounds have been studied for their effects on the central nervous system, indicating that this compound may also possess psychoactive properties.
The mechanism of action involves the modulation of enzyme and receptor activities. This compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. This modulation can lead to various biological effects, including potential anticancer properties observed in structurally similar compounds .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Uniqueness |
---|---|---|
N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-amines | Contains naphthalene attached via an ether bond | Methyl group on nitrogen enhances reactivity |
3-(naphthalen-1-yloxy)propan-1-amines | Similar structure without nitrogen methylation | Lacks psychoactive potential |
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophenes) | Includes thiophene ring | Different electronic properties |
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-amines:
- Anticancer Activity : Analogues of this compound have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, naftopidil, a related compound, has demonstrated efficacy against prostate cancer by arresting cells at the G1 phase of the cell cycle .
- Neurotransmitter Interaction : The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders and other neurological conditions. Its structural similarities to known psychoactive agents indicate that it may influence serotonin or dopamine pathways.
Properties
CAS No. |
653573-33-2 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-15-9-4-10-16-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3 |
InChI Key |
MZEULCTZLPBZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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